

Tetrahydrodeoxycorticosterone-d3 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrahydrodeoxycorticosterone-d3

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Technical Guide: Tetrahydrodeoxycorticosterone-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Tetrahydrodeoxycorticosterone-d3** (THDOC-d3), focusing on its chemical properties, experimental applications, and the biological context of its parent compound. This guide is intended for professionals in research and drug development who utilize deuterated steroids as internal standards in analytical chemistry.

Core Chemical Properties

Tetrahydrodeoxycorticosterone-d3 is the deuterated isotopologue of Tetrahydrodeoxycorticosterone (THDOC), an endogenous neurosteroid. The primary application of THDOC-d3 is as an internal standard for the precise quantification of endogenous THDOC in biological matrices using mass spectrometry-based methods like GC-MS or LC-MS.[1] The incorporation of deuterium atoms results in a stable, heavier molecule that is chemically similar to the analyte but can be distinguished by its mass-to-charge ratio (m/z), ensuring high accuracy and reproducibility in quantitative assays.[2]

While specific physical property data for the deuterated variant is not widely published, its properties are nearly identical to the non-deuterated form. The key difference is the increased

molecular weight due to the substitution of hydrogen with deuterium.[3]

Table 1: Chemical and Physical Properties

Property	Tetrahydrodeoxycorticosterone-d3 (THDOC-d3)	Tetrahydrodeoxycorticosterone (THDOC)
Appearance	White to off-white solid.[1]	White to off-white solid.[4]
Molecular Formula	C ₂₁ H ₃₁ D ₃ O ₃	C ₂₁ H ₃₄ O ₃ . [5][6]
Molecular Weight	Approx. 337.5 g/mol	Approx. 334.5 g/mol . [4][7][6]
Exact Mass	337.27 Da.	334.25 Da.[7]
CAS Number	72205-58-4.[1]	567-03-3.[4][7][5]
IUPAC Name	Varies based on deuterium position	2-hydroxy-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone.[4][7]
Melting Point	Data not available (expected to be similar to THDOC)	150-153°C.[4]
Boiling Point (Predicted)	Data not available (expected to be similar to THDOC)	470.3 ± 15.0°C.[4]
Solubility	Data not available (expected to be similar to THDOC)	Soluble in DMSO (up to 100 mM), Ethanol (up to 100 mM). Sparingly soluble in Chloroform. Slightly soluble in Methanol.[2][4][6][8][9]
Storage Conditions	Store at -20°C for long-term stability (powder).[8] Stock solutions: -80°C for up to 6 months.[1][10]	Store at -20°C.[8]

Experimental Protocols: Quantification of THDOC in Biological Samples

The following is a generalized protocol for the quantification of Tetrahydrodeoxycorticosterone (THDOC) in a biological matrix (e.g., plasma, brain homogenate) using THDOC-d3 as an internal standard with LC-MS/MS. This protocol synthesizes common steps from various validated methods for neurosteroid analysis.[\[7\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials and Reagents

- Biological sample (e.g., 200 μ L plasma)
- **Tetrahydrodeoxycorticosterone-d3** (Internal Standard) solution of known concentration
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Formic Acid, LC-MS grade
- Extraction Solvent (e.g., Dichloromethane:Isopropanol 98:2 v/v or Ethyl Acetate)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or 96-well Supported Liquid Extraction (SLE) plate
- Centrifuge, Nitrogen Evaporator, Vortex Mixer

Sample Preparation

- **Sample Thawing & Spiking:** Thaw biological samples on ice. To each sample, add a precise volume of the THDOC-d3 internal standard (IS) solution. Also prepare calibration curve standards and quality control (QC) samples by spiking blank matrix with known concentrations of THDOC and the same amount of IS.
- **Protein Precipitation:** Add 3 volumes of ice-cold acetonitrile to the sample (e.g., 750 μ L ACN to 250 μ L plasma). Vortex mix for 5 minutes to precipitate proteins.[\[10\]](#)

- Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Extraction:
 - Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add an immiscible organic solvent (e.g., 1 mL Ethyl Acetate). Vortex vigorously. Centrifuge to separate the layers and carefully transfer the organic (top) layer to a new tube.[\[10\]](#)
 - Solid Phase Extraction (SPE): Alternatively, dilute the supernatant with water and load it onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences (e.g., with acetone/water). Elute the steroids with methanol.[\[11\]](#)
- Evaporation: Dry the extracted sample (either the organic layer from LLE or the eluate from SPE) to completeness under a gentle stream of nitrogen gas at approximately 40-60°C.[\[10\]](#)
- Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid). Vortex to ensure the analytes are fully dissolved.
- Final Centrifugation: Centrifuge the reconstituted samples to pellet any remaining particulates before transferring the supernatant to autosampler vials for analysis.

LC-MS/MS Analysis

- LC System: Shimadzu Nexera or equivalent uHPLC system.[\[12\]](#)
- Column: C18 reverse-phase column (e.g., Kinetex C18, 150 x 3 mm, 2.6 µm).[\[12\]](#)
- Mobile Phase A: Water with 0.1% Formic Acid.[\[10\]](#)[\[11\]](#)
- Mobile Phase B: Methanol with 0.1% Formic Acid.[\[10\]](#)[\[11\]](#)
- Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the steroids, followed by a re-equilibration step.
- Flow Rate: 0.4 - 0.6 mL/min.

- Injection Volume: 5 - 10 μ L.
- Mass Spectrometer: AB Sciex 6500+ or equivalent tandem quadrupole mass spectrometer. [\[12\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). [\[10\]](#)[\[14\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both THDOC and THDOC-d3 to ensure specificity.

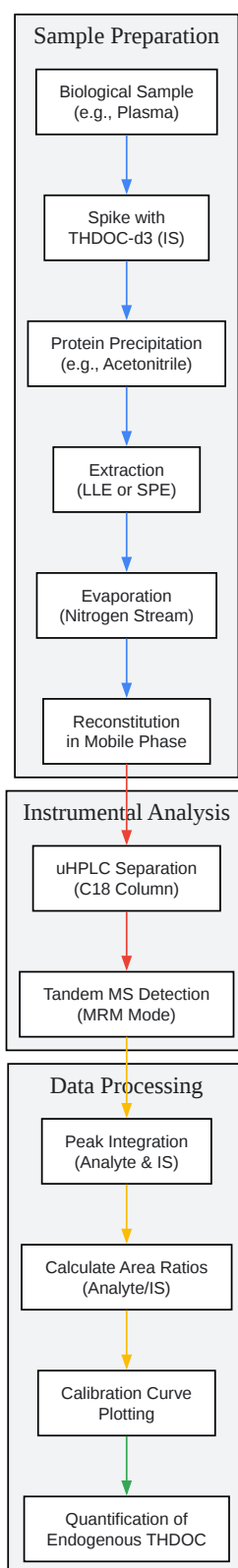
Data Analysis

- Integrate the peak areas for the specific MRM transitions of both the analyte (THDOC) and the internal standard (THDOC-d3).
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of THDOC in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical bioanalytical workflow for quantifying an endogenous analyte using a deuterated internal standard.

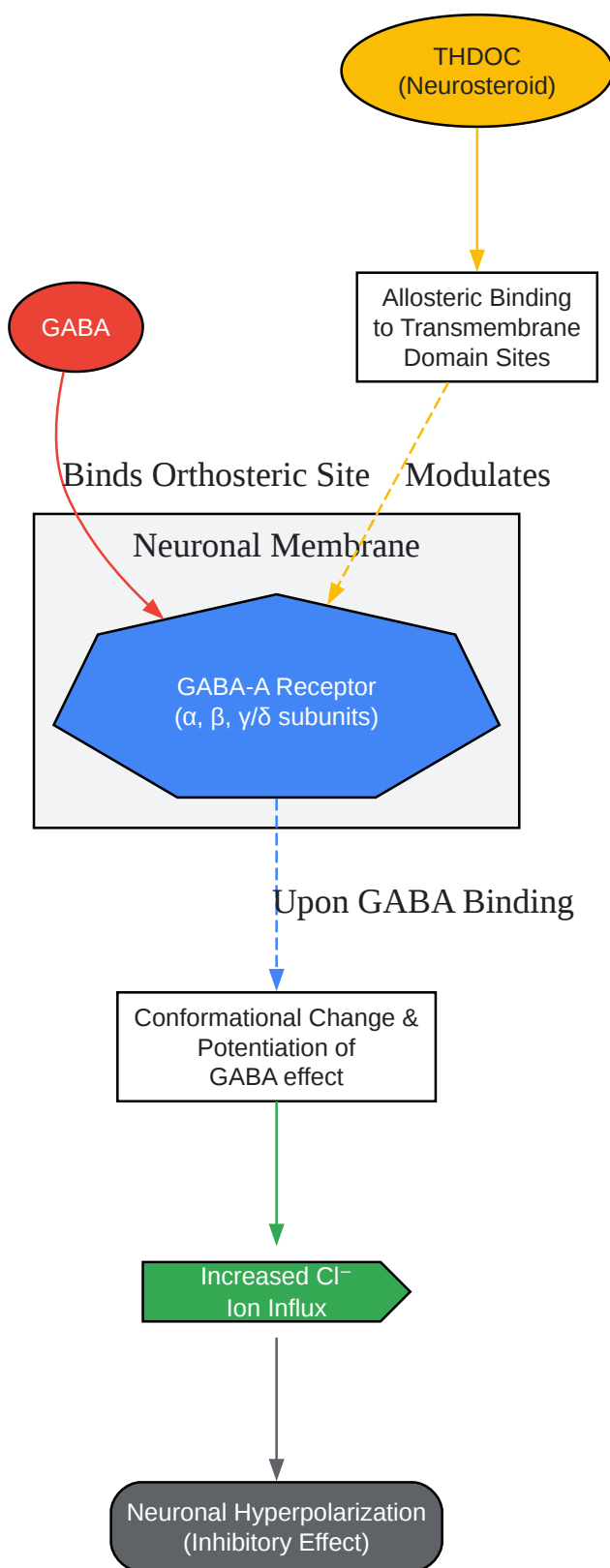


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Caption: Bioanalytical workflow for THDOC quantification using a deuterated standard.

THDOC Signaling Pathway at the GABA-A Receptor

THDOC is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.^{[5][15]} It does not bind to the same site as GABA but to distinct allosteric sites within the transmembrane domains of the receptor subunits.^{[6][16]} This binding enhances the receptor's response to GABA, increasing the flow of chloride ions into the neuron, which leads to hyperpolarization and reduced neuronal excitability. This mechanism underlies the anxiolytic, sedative, and anticonvulsant properties of THDOC.^{[2][5]}



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Caption: THDOC's positive allosteric modulation of the GABA-A receptor.

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- To cite this document: BenchChem. [Tetrahydrodeoxycorticosterone-d3 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618239#tetrahydrodeoxycorticosterone-d3-chemical-properties]

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